MuRF1-IN-1 -

MuRF1-IN-1

Catalog Number: EVT-1395614
CAS Number:
Molecular Formula: C18H15N3O3
Molecular Weight: 321.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MuRF1-IN-1 is a small molecule compound designed to inhibit the activity of Muscle Ring Finger 1 (MuRF1), a muscle-specific E3 ubiquitin ligase. MuRF1, also known as TRIM63, plays a critical role in the regulation of muscle mass and is implicated in muscle atrophy conditions. The compound was developed as part of ongoing research aimed at finding therapeutic interventions for muscle wasting diseases, particularly those associated with cardiac cachexia and other clinical conditions that lead to skeletal muscle loss.

Source and Classification

MuRF1-IN-1 was identified through high-throughput screening of a library of compounds, specifically targeting the interaction between MuRF1 and titin, a key structural protein in muscle fibers. The classification of MuRF1 falls under the tripartite motif (TRIM) family of proteins, characterized by specific structural domains including a RING finger domain, B-box domains, and coiled-coil regions that facilitate its E3 ligase activity. This classification highlights its functional significance in muscle biology and disease pathology.

Synthesis Analysis

Methods and Technical Details

The synthesis of MuRF1-IN-1 involved the following steps:

  1. High-Throughput Screening: A library of 130,000 compounds was screened using Alpha Technology to identify potential inhibitors of the MuRF1-titin interaction.
  2. Compound Selection: Nine compounds that demonstrated significant inhibition of the MuRF1-titin complex were prioritized based on their inhibitory concentration (IC50) values, which were found to be less than 25 µM.
  3. Synthesis Scale-Up: Selected compounds were synthesized at a larger scale (10 g) by Enamine, a chemical synthesis company.
  4. In Vitro Testing: The synthesized compounds were tested on C2C12 muscle cells treated with dexamethasone to assess their efficacy in preventing muscle atrophy.

The synthesis process emphasizes both the identification of promising candidates through screening and the subsequent validation of their biological activity.

Molecular Structure Analysis

Structure and Data

  • RING Finger Domain: Facilitates interaction with E2 ubiquitin-conjugating enzymes.
  • B-box Domains: Important for dimerization and stability.
  • Coiled-Coil Region: Involved in protein-protein interactions.

These domains are crucial for understanding how MuRF1-IN-1 might effectively inhibit MuRF1's function by disrupting its ability to interact with substrates like titin.

Chemical Reactions Analysis

Reactions and Technical Details

MuRF1-IN-1 functions primarily through competitive inhibition of the MuRF1-titin interaction. The compound's mechanism involves:

  • Disruption of Ubiquitination Pathways: By inhibiting MuRF1's ability to ubiquitinate target proteins such as titin, MuRF1-IN-1 effectively reduces protein degradation pathways that lead to muscle atrophy.
  • Impact on Muscle Cells: In vitro studies indicated that treatment with MuRF1-IN-1 resulted in decreased levels of ubiquitinated proteins associated with muscle wasting, demonstrating its potential to mitigate atrophic signaling pathways.

This reaction profile underscores the compound's therapeutic potential in conditions characterized by excessive protein degradation.

Mechanism of Action

Process and Data

The mechanism by which MuRF1-IN-1 exerts its effects involves several key processes:

  1. Inhibition of E3 Ligase Activity: By binding to the central coiled-coil domain of MuRF1, the compound prevents its E3 ligase activity, which is essential for tagging proteins for degradation.
  2. Restoration of Protein Homeostasis: The inhibition leads to reduced ubiquitination of myofibrillar proteins, thereby promoting protein synthesis over degradation.
  3. Effects on Muscle Atrophy Models: In vivo studies demonstrated that administration of MuRF1-IN-1 in mouse models of cardiac cachexia resulted in preserved muscle mass and improved functional outcomes.

Data from proteomic analyses showed normalization of stress-related pathways following treatment with MuRF1-IN-1, suggesting a comprehensive restoration of cellular homeostasis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical and chemical properties of MuRF1-IN-1 are not extensively documented in the available literature, general considerations for small molecules include:

  • Molecular Weight: Typically within a range conducive for biological activity.
  • Solubility: Should be sufficient for effective delivery in vitro and in vivo.
  • Stability: Must be stable under physiological conditions to ensure therapeutic efficacy.

Further characterization would be necessary to fully understand its physical properties, including melting point, solubility profile, and stability under various conditions.

Applications

Scientific Uses

MuRF1-IN-1 has significant potential applications in scientific research and therapeutics:

  • Muscle Atrophy Research: As a tool for studying the mechanisms underlying muscle wasting diseases, this compound can help elucidate the role of ubiquitin ligases in muscle biology.
  • Therapeutic Development: It offers a promising lead for developing treatments for conditions such as cardiac cachexia, sarcopenia, and other disorders characterized by muscle loss.
  • Proteomics Studies: The compound can be utilized in proteomic studies to investigate changes in protein expression profiles associated with muscle atrophy.
Introduction to MuRF1 as a Therapeutic Target in Muscle Pathophysiology

Biological Significance of Muscle RING-Finger Protein-1 (MuRF1/TRIM63)

Structural Domains and Functional Motifs of MuRF1

[9]MuRF1 (TRIM63) belongs to the tripartite motif (TRIM) family of RING-type E3 ubiquitin ligases, characterized by three conserved zinc-binding domains: a RING finger domain, a B-box type 2 (Bbox2) domain, and a coiled-coil (CC) region. The N-terminal RING domain (C3HC4 zinc finger) provides the catalytic interface for E2 ubiquitin-conjugating enzymes, enabling ubiquitin transfer. A unique 35-residue MuRF family conserved (MFC) motif between the RING and Bbox2 domains mediates substrate recognition for sarcomeric proteins like titin and troponin I. The C-terminal region contains a COS box essential for antiparallel homodimerization and sarcomere recruitment, and an unstructured acidic tail (AT). X-ray crystallography reveals the Bbox2 domain coordinates two zinc ions in a cross-brace structure, while the CC region forms helical subdomains (HD1-HD3) capped by Bbox2 and COS motifs to prevent aberrant oligomerization [4] [9].

Table 1: Structural and Functional Domains of MuRF1

DomainPositionStructure/FeaturesFunction
RING FingerN-terminalC3HC4 zinc finger; coordinates two zinc ionsBinds E2 ubiquitin-conjugating enzymes; catalytic ubiquitin transfer
MFC Motifaa 79-11335-residue conserved regionSubstrate recognition (titin, troponin I, c-Jun)
B-box Type 2CentralZinc finger; cross-brace structure; self-associatesStabilizes CC domain; interacts with titin, creatine kinase
Coiled-CoilCentralThree helical regions (HD1-HD3)Dimerization; HD1 interacts with COS box
COS BoxC-terminalSpectrin-like foldHomodimerization; sarcomere recruitment
Acidic Tail (AT)C-terminalUnstructuredUnknown regulatory function

Role in Ubiquitin-Proteasome System (UPS)-Mediated Protein Degradation

[4] [7]MuRF1 catalyzes the polyubiquitination of sarcomeric proteins, targeting them for degradation by the 26S proteasome. Its RING domain recruits specific E2 enzymes (e.g., UbcH5c), enabling the transfer of ubiquitin to lysine residues on substrates. Key muscle-specific substrates include:

  • Myofibrillar proteins: Troponin I, myosin heavy chains (MyHC), and actin, which are disassembled during atrophy [2] [4].
  • Metabolic enzymes: Muscle-type creatine kinase (M-CK), whose ubiquitination by MuRF1 disrupts ATP regeneration during catabolic states [7].
  • Transcription factors: FOXO and c-Jun, linking MuRF1 to transcriptional regulation of atrophy genes [9].MuRF1’s MFC and Bbox2 domains confer substrate specificity, while its COS box-dependent dimerization enhances E3 ligase processivity. This positions MuRF1 as a central regulator of protein turnover in striated muscle [4] [9].

MuRF1 in Skeletal Muscle Atrophy and Cardiac Hypertrophy

[9] [3]MuRF1 exhibits a "yin-yang" relationship across muscle types. In skeletal muscle, MuRF1 upregulation drives atrophy by ubiquitinating thick filament components (e.g., MyHC), leading to proteasomal degradation and fiber shrinkage. Conversely, in the heart, MuRF1 acts as a cardioprotective brake against pathological hypertrophy. MuRF1 knockout (KO) mice develop cardiac hypertrophy due to unconstrained activation of pro-hypertrophic factors like SRF (serum response factor), while MuRF1 overexpression blunts agonist-induced hypertrophy. This tissue-specific duality complicates therapeutic targeting, necessitating skeletal muscle-specific inhibition strategies [9].

Table 2: Tissue-Specific Roles of MuRF1

TissueEffect of MuRF1 UpregulationEffect of MuRF1 KnockoutKey Substrates
Skeletal MuscleAtrophy (MyHC degradation)Partial atrophy resistanceMyosin heavy chains, troponin I, actin
Cardiac MuscleProtection against hypertrophyPathological hypertrophySRF, c-Jun, calcineurin

Rationale for Pharmacological Inhibition of MuRF1

MuRF1 Upregulation in Catabolic States

[7] [9]MuRF1 is a conserved "atrogene" transcriptionally activated in >25 muscle-wasting conditions. Key triggers include:

  • Pro-inflammatory cytokines: TNF-α and IL-6 via NF-κB signaling.
  • Glucocorticoids: Dexamethasone induces MuRF1 through FOXO3a binding to its promoter.
  • Oxidative stress: Reactive oxygen species (ROS) enhance MuRF1 expression.In cancer cachexia, tumor-derived factors (e.g., PIF) upregulate MuRF1, correlating with weight loss. In diabetes, hyperglycemia elevates MuRF1 and promotes its mitochondrial translocation, disrupting energy metabolism. Sepsis and renal failure similarly induce MuRF1 via cytokine storms and glucocorticoid excess [1] [5] [9].

Pathological Consequences of MuRF1 Overexpression

[7] [9]Sustained MuRF1 elevation drives muscle dysfunction through:

  • Myofibrillar loss: Ubiquitination of contractile proteins reduces fiber cross-sectional area by 20–40% in cachexia models.
  • Metabolic dysregulation: Degradation of M-CK and PGC-1α impairs ATP synthesis and mitochondrial biogenesis.
  • Apoptosis induction: Increased BAX expression and caspase-3 activation.
  • Proteasome hyperactivation: 26S proteasome activity increases 2–3 fold, accelerating proteolysis.These changes culminate in weakness, fatigue, and respiratory impairment. In cardiac cachexia, diaphragm atrophy from MuRF1 overexpression reduces contractile velocity by ~20% and peak power output by 35%, directly contributing to mortality [1] [7].

Properties

Product Name

MuRF1-IN-1

IUPAC Name

2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

InChI

InChI=1S/C18H15N3O3/c1-21-12-6-3-2-5-10(12)18(17(21)23)11(9-19)16(20)24-14-8-4-7-13(22)15(14)18/h2-3,5-6H,4,7-8,20H2,1H3

InChI Key

VXTHFLXWLSPJSP-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)CCC4)N)C#N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)CCC4)N)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.